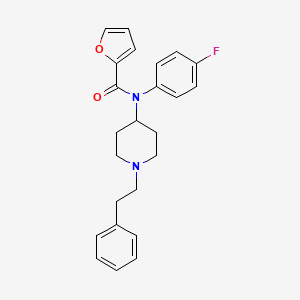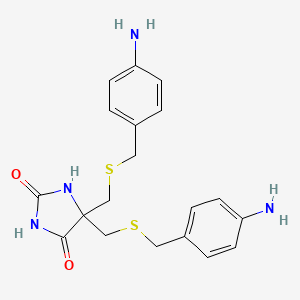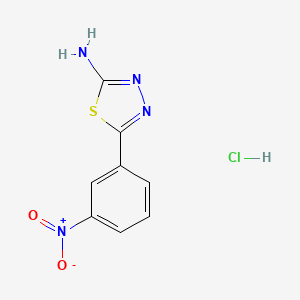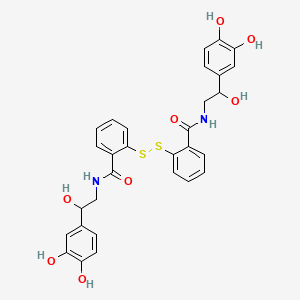
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a diisopropylaminoethyl group at the 2-position and a hydroxyl group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Diisopropylaminoethyl Group: This step involves the alkylation of the indole core with 2-(diisopropylamino)ethyl chloride under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate.
Hydroxylation at the 5-Position: The hydroxyl group can be introduced at the 5-position through electrophilic aromatic substitution using reagents like hydroxylamine-O-sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diisopropylaminoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Formation of a carbonyl group at the 5-position
Reduction: Reformation of the hydroxyl group at the 5-position
Substitution: Formation of substituted indole derivatives
Wissenschaftliche Forschungsanwendungen
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including neurological disorders and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in modulating neurotransmission. Additionally, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby enhancing their availability in the synaptic cleft.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): A psychedelic tryptamine with similar structural features but with a methoxy group at the 5-position instead of a hydroxyl group.
2-(Diisopropylamino)ethyl chloride: A precursor used in the synthesis of various indole derivatives.
Uniqueness
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and diisopropylaminoethyl group at the 2-position contribute to its unique reactivity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
36288-76-3 |
|---|---|
Molekularformel |
C16H24N2O |
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-5-ol |
InChI |
InChI=1S/C16H24N2O/c1-11(2)18(12(3)4)8-7-13-10-17-16-6-5-14(19)9-15(13)16/h5-6,9-12,17,19H,7-8H2,1-4H3 |
InChI-Schlüssel |
HWOLNTJLIUHEOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCC1=CNC2=C1C=C(C=C2)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


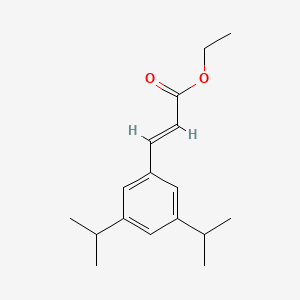

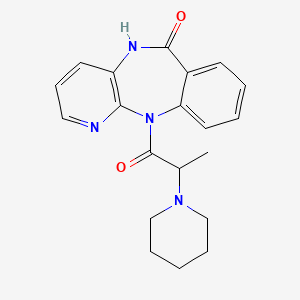
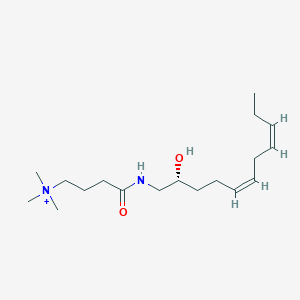

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
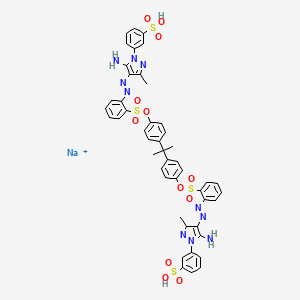
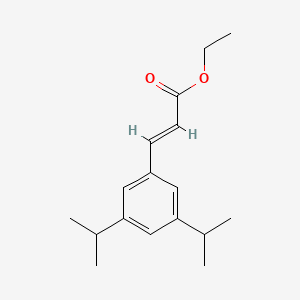
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
